molecular formula C7H14O5 B14082507 (3S,6R)-2-methoxy-6-methyloxane-3,4,5-triol

(3S,6R)-2-methoxy-6-methyloxane-3,4,5-triol

Cat. No.: B14082507
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-BNSXUBTFSA-N
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Description

“3,6,13,16,23,26,33,36,43,46,53,56-Dodecaoxaheptacyclo[562228,11218,21228,31238,41248,51]doheptaconta-8,10,18,20,28,30,38,40,48,50,58,60,61,63,65,67,69,71-octadecaene-2,7,12,17,22,27,32,37,42,47,52,57-dodecone” is a highly complex organic compound characterized by its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. Common synthetic routes may include:

    Stepwise Assembly: Building the compound through a series of reactions, each adding specific functional groups or structural elements.

    Cyclization Reactions: Forming the cyclic structures through intramolecular reactions.

    Protecting Group Strategies: Using protecting groups to prevent unwanted reactions at specific sites during the synthesis.

Industrial Production Methods

Industrial production of such complex compounds is often limited due to the intricate and costly nature of the synthesis. advancements in synthetic chemistry and automation may enable scalable production in the future.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert specific functional groups within the compound to their reduced forms.

    Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts may be used to facilitate specific reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Detailed analysis through techniques like NMR spectroscopy and mass spectrometry can identify these products.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.

    Materials Science: Its unique structure may be explored for applications in the development of new materials with specific properties.

Biology and Medicine

    Drug Development:

    Biological Probes: May be used as a probe to study specific biological processes.

Industry

    Nanotechnology: Applications in the design and synthesis of nanomaterials.

    Polymer Science: Potential use in the development of advanced polymers with unique properties.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Polycyclic Aromatic Hydrocarbons: Compounds with multiple aromatic rings.

    Crown Ethers: Compounds with multiple ether linkages.

Uniqueness

The uniqueness of “3,6,13,16,23,26,33,36,43,46,53,56-Dodecaoxaheptacyclo[56.2.2.28,11.218,21.228,31.238,41.248,51]doheptaconta-8,10,18,20,28,30,38,40,48,50,58,60,61,63,65,67,69,71-octadecaene-2,7,12,17,22,27,32,37,42,47,52,57-dodecone” lies in its highly complex structure, which may impart unique chemical and physical properties not found in simpler compounds.

Properties

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

(3S,6R)-2-methoxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4?,5?,6+,7?/m1/s1

InChI Key

OHWCAVRRXKJCRB-BNSXUBTFSA-N

Isomeric SMILES

C[C@@H]1C(C([C@@H](C(O1)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O

Origin of Product

United States

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